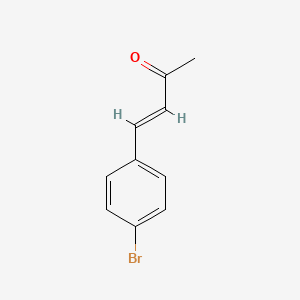

4-(4-Bromophenyl)but-3-en-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-(4-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNVTVOTCKZKHJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876231 | |

| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-31-4, 20511-04-0 | |

| Record name | (3E)-4-(4-Bromophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-(4-Bromophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical and Spectroscopic Properties of 4 4 Bromophenyl but 3 En 2 One

Tabulated Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol stenutz.eusigmaaldrich.com |

| CAS Number | 3815-31-4 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ sigmaaldrich.com |

| InChIKey | ZQNVTVOTCKZKHJ-NSCUHMNNSA-N stenutz.eusigmaaldrich.com |

| SMILES | CC(=O)/C=C/c1ccc(Br)cc1 stenutz.eu |

Spectroscopic Profile

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For a related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the vinylic protons of the enone system, and the methyl group. iucr.org The ¹³C NMR spectrum for the same compound displays resonances for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a distinct chemical shift), and the carbons of the unsaturated side chain. iucr.org Similar patterns would be expected for this compound, with specific chemical shifts and coupling constants confirming the connectivity and stereochemistry of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an α,β-unsaturated ketone like this compound would be expected to show a strong absorption band for the conjugated carbonyl (C=O) stretching vibration, typically in the range of 1650-1685 cm⁻¹. Another characteristic absorption would be for the C=C double bond stretch of the enone system.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Advanced Characterization Techniques for Aryl Enones

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental in confirming the identity and purity of synthesized aryl enones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced 2D Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including 4-(4-Bromophenyl)but-3-en-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, the aromatic protons appear as multiplets in the range of δ 8.75–8.48 ppm. The vinylic protons also show up as a multiplet between δ 8.01–7.81 ppm, and the methyl protons present as a doublet at δ 2.87 ppm with a coupling constant of ³J = 6.0 Hz. nih.gov For a similar compound, 4-(4'-methoxyphenyl)-3-buten-2-one, the methyl protons of the oxymethyl and terminal methyl groups are observed at 3.83 ppm and 2.35 ppm, respectively, while the other six protons appear between 6.37-7.69 ppm. blogspot.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of (E)-1-(4-Bromophenyl)but-2-en-1-one shows the carbonyl carbon at a characteristic downfield shift of δ 191.15 ppm. The carbon atoms of the phenyl ring and the double bond appear in the δ 127.97-147.25 ppm region, while the methyl carbon is observed at δ 18.67 ppm. nih.gov

Advanced 2D Techniques: For complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.net COSY experiments establish correlations between coupled protons, helping to trace out the spin systems within the molecule. blogspot.com HSQC and HMBC correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. These techniques provide a comprehensive map of the molecular framework, confirming the connectivity of the this compound structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Aryl Enone

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 191.15 |

| Aromatic CH | 8.75–8.48 (m) | 127.97–132.98 |

| Vinylic CH | 8.01–7.81 (m) | 141.29, 147.25 |

| Aromatic C-Br | - | 128.78 |

| Methyl (CH₃) | 2.87 (d, J=6.0 Hz) | 18.67 |

Data is for the related compound (E)-1-(4-Bromophenyl)but-2-en-1-one and serves as a representative example. nih.gov

Infrared (IR) Spectroscopy for α,β-Unsaturated Carbonyl Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For α,β-unsaturated ketones like this compound, the most diagnostic absorption is that of the carbonyl (C=O) group. The conjugation of the carbonyl group with the carbon-carbon double bond and the aromatic ring lowers the stretching frequency compared to a saturated ketone. This effect is due to the delocalization of π-electrons, which slightly weakens the C=O bond.

Typically, the C=O stretching vibration for α,β-unsaturated ketones appears in the range of 1685-1666 cm⁻¹. libretexts.org This is a noticeable shift from the 1715 cm⁻¹ observed for saturated aliphatic ketones. libretexts.org The presence of a strong band in this region is a clear indicator of the enone functionality in this compound. Additionally, the C=C stretching vibration of the alkene, also part of the conjugated system, will be present, though its intensity can be variable.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Activation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the bromophenyl ring, the carbon-carbon double bond, and the carbonyl group, constitutes a significant chromophore. This extended π-system allows for the absorption of UV or visible light, promoting electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).

For α,β-unsaturated ketones, a characteristic intense absorption band corresponding to a π → π* transition is observed. For example, 3-buten-2-one shows a strong absorption at 219 nm. libretexts.org In more extended conjugated systems, this absorption is shifted to longer wavelengths (a bathochromic or red shift). A less intense absorption corresponding to the n → π* transition of the carbonyl group is also expected at a longer wavelength. For instance, in 3-buten-2-one, this transition appears at 324 nm. libretexts.org The UV-Vis spectrum of this compound is therefore expected to show these characteristic absorptions, confirming the presence of the conjugated enone system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrO), the molecular weight is 225.08 g/mol . sigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units (M+ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The NIST WebBook reports an ionization energy of 8.9 eV for (E)-4-(4-Bromophenyl)-but-3-en-2-one, determined by electron ionization (EI). nist.gov

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies

While this compound itself is achiral, related chiral aryl enones can be studied using chiroptical techniques to determine their absolute configuration and preferred conformations in solution.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For chiral derivatives of aryl enones, the experimental ECD spectrum can be compared with theoretically calculated spectra for different possible stereoisomers. beilstein-journals.org A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. This approach has been successfully used to establish the absolute configuration of various natural products containing complex chromophores. beilstein-journals.org Although not directly applicable to the achiral title compound, ECD is a critical tool in the broader field of aryl enone chemistry when stereocenters are present.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-1-(4-Bromophenyl)but-2-en-1-one |

| 4-(4'-methoxyphenyl)-3-buten-2-one |

| 3-buten-2-one |

Vibrational Circular Dichroism (VCD) Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgjascoinc.com As an extension of circular dichroism spectroscopy into the infrared region, VCD provides detailed three-dimensional structural information about molecules in solution. wikipedia.org The technique is particularly sensitive to the mutual orientation of different functional groups within a molecule, making it an excellent tool for determining the absolute configuration and conformational analysis of chiral compounds. wikipedia.orgrsc.org

For a molecule like this compound, which can exist as enantiomers if a chiral center is introduced, VCD would be invaluable. The spectra obtained are unique for each enantiomer, acting as a "fingerprint" for its specific stereochemistry. jascoinc.com VCD is capable of detecting subtle conformational changes, such as those arising from the rotation around single bonds, which can be influenced by solvent effects and intermolecular interactions. mdpi.com The analysis of VCD spectra, often supported by density functional theory (DFT) calculations, allows for the precise assignment of the absolute configuration of a chiral molecule. wikipedia.org The carbonyl (C=O) and olefinic (C=C) stretching regions in the VCD spectrum of an aryl enone would be of particular interest, as they are sensitive to the electronic and spatial interactions between the aromatic ring and the enone moiety. mdpi.com

While direct VCD analysis of this compound is not extensively reported, the principles of VCD applied to similar chalcone (B49325) structures demonstrate its potential. mdpi.comnih.gov The technique's sensitivity to molecular asymmetry would allow for the elucidation of its solution-state conformation and any induced chirality from its environment. ehime-u.ac.jp

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Below is a table summarizing the crystallographic data for (E)-1-(4-Bromophenyl)but-2-en-1-one, which serves as a representative example for this class of compounds.

| Parameter | Value |

| Empirical Formula | C₁₀H₉BrO |

| Formula Weight | 225.08 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5734 (9) |

| b (Å) | 8.1618 (13) |

| c (Å) | 10.6194 (16) |

| α (°) | 98.577 (2) |

| β (°) | 96.441 (2) |

| γ (°) | 102.546 (2) |

| Volume (ų) | 461.00 (13) |

| Z | 2 |

| Data obtained for the related compound (E)-1-(4-Bromophenyl)but-2-en-1-one. nih.gov |

Studies on other brominated chalcone derivatives further underscore the utility of XRD in confirming their molecular structures and understanding the supramolecular architecture stabilized by various non-covalent interactions. mdpi.com

Advanced Chromatographic and Hyphenated Analytical Methodologies

Modern chromatography, especially when coupled with mass spectrometry, provides powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.gov For this compound, GC-MS analysis would provide its retention time, a characteristic property under specific chromatographic conditions, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.

The electron ionization (EI) mass spectrum is particularly informative. The NIST WebBook provides gas phase ion energetics data for (E)-4-(4-Bromophenyl)but-3-en-2-one, including its ionization energy. nist.gov The fragmentation of ketones in EI-MS typically involves α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu For aromatic ketones, a prominent fragmentation is the loss of the alkyl group attached to the carbonyl, followed by the loss of carbon monoxide (CO). miamioh.edu The presence of the bromine atom would result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

A key piece of data available for (E)-4-(4-Bromophenyl)but-3-en-2-one from the NIST database is presented in the table below.

| Parameter | Value | Method | Reference |

| Ionization Energy | 8.9 eV | Electron Ionization (EI) | Schaldach, Grotemeyer, et al., 1981 |

| Data for (E)-4-(4-Bromophenyl)but-3-en-2-one. nist.gov |

The fragmentation pattern of this compound would be a valuable tool for its unequivocal identification in various matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective analytical technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. This method is particularly useful for the analysis of compounds in complex biological matrices. nih.gov

In the context of this compound, HPLC would be employed to separate the compound from a mixture. The separated compound would then be introduced into a tandem mass spectrometer. The first stage of mass analysis (MS1) would typically be used to select the molecular ion of the compound. This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting fragment ions are then analyzed in the second stage of mass analysis (MS2), producing a characteristic MS/MS spectrum. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. nih.gov

Studies on brominated chalcones have utilized high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, for their characterization. nih.gov For this compound, HPLC-MS/MS could be applied to study its metabolic fate in biological systems, identifying and quantifying potential metabolites. The fragmentation patterns observed in the MS/MS spectra would be crucial for the structural elucidation of these metabolites.

Computational and Theoretical Studies of Aryl Enones

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies on aryl enones. These methods are employed to model the electronic structure and predict various molecular properties with a high degree of accuracy.

The three-dimensional arrangement of atoms in a molecule, its conformation, and geometry, dictates its physical and chemical properties. For 4-(4-Bromophenyl)but-3-en-2-one, computational methods can predict the most stable conformations and provide precise geometric parameters.

The molecule consists of a para-substituted bromophenyl group linked to an unsaturated carbonyl chain. nih.gov The planarity of the molecule is a key feature, with studies on similar chalcone (B49325) structures revealing that the two benzene (B151609) rings often have a small dihedral angle between them, indicating a nearly planar structure. elsevier.com For instance, in (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, the dihedral angle between the benzene rings is a mere 4.97(18)°. elsevier.com This planarity is crucial for the electronic conjugation between the aromatic ring and the enone system.

The geometry of molecules is fundamentally governed by the Valence Shell Electron Pair Repulsion (VSEPR) theory, which states that electron pairs in the valence shell of a central atom repel each other and will, therefore, arrange themselves to be as far apart as possible. okstate.edulibretexts.orgpressbooks.pub This principle helps in predicting the basic shapes of molecules. For example, a central atom with two electron pairs will have a linear geometry, while one with three will be trigonal planar, and one with four will be tetrahedral. okstate.edupressbooks.pub In this compound, the carbon atoms in the benzene ring and the double bond exhibit trigonal planar geometry, while the methyl carbon is tetrahedral.

Table 1: Predicted Geometrical Parameters for Aryl Enones

| Parameter | Description | Predicted Value |

| Dihedral Angle | Angle between the two rings in similar chalcones | ~5° elsevier.com |

| Bond Angles (C=C-C) | Angles around the double bond | ~120° |

| Bond Angles (sp2 C) | Angles in the benzene ring | ~120° |

| Bond Angles (sp3 C) | Angles around the methyl carbon | ~109.5° |

This table is generated based on general principles of VSEPR theory and data from similar structures.

The electronic structure of a molecule is key to understanding its reactivity. Quantum chemical calculations provide valuable information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the distribution of electronic charge.

The HOMO and LUMO are often referred to as the frontier orbitals. The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive.

For chalcone derivatives, studies have shown that the electronic properties can be tuned by substituents on the aromatic rings. mdpi.com For instance, electron-donating groups can raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups can lower the LUMO energy level, making it a better electron acceptor. The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical attack.

Table 2: Calculated Electronic Properties for a Similar Chalcone Derivative

| Parameter | Value (eV) | Reference |

| HOMO Energy | - | mdpi.com |

| LUMO Energy | - | mdpi.com |

| Energy Gap (ΔE) | - | mdpi.com |

| Hardness (η) | Lower than some derivatives | mdpi.com |

| Softness (S) | Higher than some derivatives | mdpi.com |

| Electronegativity (χ) | High | mdpi.com |

| Electrophilicity Index (ω) | High | mdpi.com |

| Nucleophilicity Index (N) | 2.95 (Moderate Nucleophile) | mdpi.com |

Note: The specific values for this compound would require a dedicated computational study. The data presented is for a structurally related chalcone.

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Electronic Circular Dichroism (ECD) spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when compared with experimental data, can aid in the structural elucidation of complex molecules and the assignment of ambiguous signals. rsc.org For example, in the ¹H NMR spectrum of a similar compound, (E)-1-(4-Bromophenyl)but-2-en-1-one, the signals for the aromatic and vinylic protons, as well as the methyl group, can be assigned based on their chemical environment and coupling constants. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations can help in understanding the nature of the electronic transitions (e.g., π→π* or n→π) and how they are influenced by the molecular structure and solvent. For aryl enones, the strong absorption in the UV region is typically due to π→π transitions within the conjugated system.

ECD Spectroscopy: For chiral molecules, computational methods can predict the Electronic Circular Dichroism (ECD) spectrum, which is crucial for determining the absolute configuration of enantiomers. By comparing the calculated ECD spectrum with the experimental one, the stereochemistry of a chiral center can be confidently assigned.

Mechanistic Investigations through Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, including the structures of intermediates and transition states. The energy barriers associated with these transition states determine the kinetics of the reaction. For reactions involving aryl enones, such as additions to the double bond or reactions at the carbonyl group, computational studies can help to understand the step-by-step process of bond breaking and formation. For instance, in the context of Suzuki coupling reactions of related bromo-substituted aromatic compounds, DFT calculations have been used to gain mechanistic insights. researchgate.net

In asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule preferentially, computational modeling is an invaluable tool for predicting and understanding stereoselectivity. rsc.org By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted.

For reactions like the palladium-catalyzed 1,4-conjugate addition of aryl boronic acids to enones, which can create quaternary chiral centers, computational methods such as quantum-guided molecular mechanics (Q2MM) have been developed to predict stereoselectivities with a high degree of accuracy. nsf.gov These models can rapidly screen different combinations of substrates, ligands, and catalysts to identify those that will give the desired stereochemical outcome, thereby accelerating the development of new synthetic methods. nsf.gov The models work by creating a transition-state force field (TSFF) that can accurately predict the energy differences between the competing transition states. nsf.gov

Analysis of Solvent and Temperature Effects on Molecular Conformation and Reactivity

The conformation and reactivity of aryl enones like this compound are intrinsically linked to their surrounding environment. Computational studies on analogous compounds, particularly chalcones (1,3-diaryl-2-propen-1-ones), provide a framework for understanding these influences.

The α,β-unsaturated carbonyl system in these molecules allows for the existence of different conformations, primarily the s-cis and s-trans isomers, arising from rotation around the single bond between the carbonyl group and the α-carbon. The planarity of the molecule is crucial for its electronic properties, as it facilitates π-electron delocalization across the conjugated system. researchgate.netresearchgate.net

Solvent Effects:

The polarity of the solvent can significantly impact the conformational equilibrium and the electronic absorption spectra of aryl enones. nih.gov Studies on chalcone derivatives have shown that increasing solvent polarity often leads to a bathochromic (red) shift in the UV-visible absorption spectra. rsc.org This phenomenon, known as solvatochromism, indicates a greater stabilization of the excited state compared to the ground state in polar solvents, which is attributed to intramolecular charge transfer (ICT) interactions. rsc.org For this compound, it is expected that polar solvents would stabilize the more polar conformer and influence the energy of its frontier molecular orbitals (HOMO and LUMO).

Theoretical calculations using models like the Polarizable Continuum Model (PCM) are employed to simulate solvent effects. nih.gov These studies on related chalcones suggest that the choice of solvent can influence the charge distribution and the dipole moment of the molecule. nih.gov For instance, the electronic spectra of chalcones have been investigated in solvents like ethanol (B145695) and cyclohexane, revealing that the charge transfer band associated with the enone moiety is sensitive to the solvent environment. nih.govresearchgate.net

A linear solvation energy relationship (LSER) can be used to quantify the solvent effect, correlating changes in properties with solvent parameters like acidity, basicity, and polarizability/dipolarity. nih.gov While specific data for this compound is not available, the general principles derived from studies on similar molecules suggest that its conformational preferences and reactivity would be tunable by selecting appropriate solvents.

Temperature Effects:

Temperature variations can influence both the rate of chemical reactions and the conformational dynamics of molecules. For aryl enones, an increase in temperature would be expected to provide the necessary activation energy to overcome rotational barriers, leading to a more dynamic equilibrium between different conformers. The Arrhenius equation describes the relationship between the rate constant of a reaction and temperature, highlighting the role of activation energy. jeeadv.ac.in

In the context of reactivity, higher temperatures generally increase the rate of reactions, such as Michael additions, to which the enone system is susceptible. rsc.org Computational studies on the ozonolysis of α-pinene, another unsaturated system, have demonstrated a strong temperature dependence on the formation of highly oxygenated molecules, with yields decreasing significantly at lower temperatures. copernicus.org This suggests that the reactivity of the double bond in this compound in atmospheric or synthetic reactions would also be highly sensitive to temperature changes.

The following table summarizes the expected effects of solvent and temperature on the properties of this compound, based on studies of analogous compounds.

| Parameter | Effect of Increasing Solvent Polarity | Effect of Increasing Temperature | Supporting Evidence from Analogous Compounds |

| Conformational Equilibrium | Shifts towards the more polar conformer. | Increases the rate of interconversion between conformers. | nih.govnih.gov |

| UV-Vis Absorption | Bathochromic (red) shift of the intramolecular charge transfer (ICT) band. | May lead to broadening of spectral bands due to increased molecular motion. | nih.govrsc.orgresearchgate.netresearchgate.net |

| Reactivity | Can influence reaction rates and pathways by stabilizing charged intermediates or transition states. | Generally increases reaction rates by providing sufficient activation energy. | rsc.orgcopernicus.orgresearchgate.net |

| Dipole Moment | The ground and excited state dipole moments are altered. | Likely to have a minor direct effect compared to solvent polarity. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Focused on Mechanistic Molecular Interactions)

While specific QSAR and molecular docking studies for this compound are not extensively reported, a wealth of information from the broader class of chalcones provides significant insights into its potential biological activity and molecular interactions. Chalcone derivatives are known to exhibit a range of biological activities, including anticancer properties, often attributed to their interaction with proteins like tubulin. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. cmu.ac.th For chalcone derivatives, QSAR models have been developed to predict their anticancer activity against various cell lines. nih.govcmu.ac.thtandfonline.comresearchgate.net These studies often highlight the importance of certain physicochemical properties and molecular descriptors.

Key descriptors found to be significant in the QSAR of chalcones include:

Lipophilicity (log P): This parameter is frequently found to have a strong correlation with the anticancer activity of chalcones, suggesting the importance of membrane permeability. nih.govresearchgate.net

Electronic Parameters: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) are often included in QSAR models, indicating the role of electronic properties in biological interactions. nih.gov

Steric and Topological Descriptors: Molar refractivity (MR) and various topological indices that describe the shape and size of the molecule are also crucial for explaining the variance in biological activity. nih.govnih.gov

A typical QSAR equation for chalcones might take the form: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For this compound, the presence of the bromine atom would significantly influence its electronic and lipophilic properties. The bromine atom is an electron-withdrawing group and can participate in halogen bonding, which could be a key interaction with biological targets. A QSAR model for a series of compounds including this molecule would likely incorporate descriptors that account for these features.

Molecular Docking Studies:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies on chalcone derivatives have provided detailed mechanistic insights into their mode of action, particularly as tubulin polymerization inhibitors. mdpi.comrsc.orgnih.gov Tubulin is a critical protein involved in cell division, making it a key target for anticancer drugs. researchgate.net

Docking studies of chalcones into the colchicine (B1669291) binding site of tubulin have revealed several key interactions:

Hydrogen Bonds: The carbonyl oxygen of the enone system is a common hydrogen bond acceptor, often interacting with amino acid residues in the binding pocket. researchgate.net

Hydrophobic Interactions: The aromatic rings of the chalcone scaffold typically engage in hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The aromatic rings can also form π-π stacking interactions with aromatic residues like tyrosine and phenylalanine.

For this compound, a docking study would likely show the 4-bromophenyl ring occupying a hydrophobic pocket within a target protein. The bromine atom could form specific halogen bonds with electron-donating atoms (like oxygen or sulfur) in the protein backbone or side chains, an interaction that is increasingly recognized as important in drug design. The enone moiety would be available for hydrogen bonding and Michael addition-type covalent interactions.

The following table summarizes the likely molecular interactions of this compound based on docking studies of related chalcones.

| Interaction Type | Potential Interacting Moiety on this compound | Potential Interacting Residues in a Protein Target (e.g., Tubulin) | Significance |

| Hydrogen Bonding | Carbonyl oxygen | Amino acid residues with donor groups (e.g., Lysine, Cysteine) | Anchoring the ligand in the binding site. |

| Hydrophobic Interactions | 4-Bromophenyl ring | Nonpolar residues (e.g., Leucine, Valine, Alanine) | Stabilizing the ligand-protein complex. |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen, Serine, Threonine) | Providing specificity and additional binding affinity. |

| π-π Stacking | 4-Bromophenyl ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | Contributing to binding affinity. |

| Covalent Bonding (Michael Addition) | β-carbon of the enone | Nucleophilic residues (e.g., Cysteine) | Irreversible inhibition of the target protein. |

Applications of Aryl Enones in Advanced Organic Synthesis

Role as Versatile Synthons and Key Intermediates

Aryl enones, such as 4-(4-bromophenyl)but-3-en-2-one, are highly valuable as versatile synthons and key intermediates in organic synthesis. Their reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the alkene, making them susceptible to a wide range of nucleophilic attacks. This dual reactivity allows for the construction of complex molecular skeletons through various addition and cycloaddition reactions.

The conjugated system in aryl enones facilitates 1,4-conjugate addition reactions, also known as Michael additions, where nucleophiles add to the β-carbon. This reaction is fundamental in forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the carbonyl group can undergo direct nucleophilic attack (1,2-addition). The presence of the aryl group and the bromine atom in this compound offers additional opportunities for functionalization, such as through cross-coupling reactions. These characteristics make aryl enones indispensable building blocks for synthesizing a diverse array of organic compounds.

Precursors for the Construction of Diverse Heterocyclic Compounds

Aryl enones are pivotal precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The reaction of aryl enones with various dinucleophiles can lead to the formation of different ring systems.

A closely related compound, 3-(4-bromobenzoyl)prop-2-enoic acid, has been extensively used to generate a plethora of heterocyclic systems. researchgate.net This highlights the potential of the this compound scaffold in similar transformations. For instance, the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with thiourea (B124793) leads to the formation of pyrimidine-2-thione derivatives. researchgate.net Similarly, reactions with ethyl cyanoacetate (B8463686) and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted pyridines. researchgate.net These reactions proceed through initial Michael or aza-Michael additions followed by cyclization and dehydration or other intramolecular reactions.

The versatility of this scaffold is further demonstrated by its use in synthesizing fused heterocyclic systems. For example, a 2-(2-amino-5-phthalimidomethyl-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-4-oxo-butanoic acid derivative serves as a key starting material for the synthesis of fused oxoimidazolo[2,3-b]-1,3,4-thiadiazoles. researchgate.netmdpi.com

Below is a table summarizing the synthesis of various heterocycles from a 4-(4-bromophenyl)-containing enone precursor.

| Starting Material | Reagent | Product Heterocycle | Reference |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Thiourea | Pyrimidine-2-thione | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Ethyl cyanoacetate/Ammonium acetate | Pyridine | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Malononitrile/Ammonium acetate | Pyridine | researchgate.net |

| 3-(4-Bromobenzoyl)prop-2-enoic acid | Acetylacetone/Ammonium acetate | Pyridine | researchgate.net |

| 2-(2-Amino-5-phthalimidomethyl-1,3,4-thiadiazol-2-yl)-4-(4-bromophenyl)-4-oxo-butanoic acid | - | Fused oxoimidazolo[2,3-b]-1,3,4-thiadiazole | researchgate.netmdpi.com |

Strategies for Late-Stage Functionalization of Complex Molecules utilizing Enone Moieties

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthetic sequence to improve their pharmacological profiles. The enone moiety within a complex molecule can serve as a handle for such modifications.

While specific examples of late-stage functionalization directly on this compound are not extensively documented in the reviewed literature, general strategies for the LSF of enones are well-established. These methods often exploit the reactivity of the C-H bonds adjacent to the enone system or the double bond itself. For instance, palladium-catalyzed non-directed C-H functionalization has been shown to be effective for a broad range of arenes, and this technology could potentially be applied to modify the phenyl ring of this compound in a complex setting. drugdiscoverytrends.com

Furthermore, the bromine atom on the phenyl ring of this compound is a prime site for late-stage modification via various cross-coupling reactions, such as the Suzuki or Heck reactions. researchgate.net This allows for the introduction of a wide array of substituents, thereby diversifying the molecular structure and potentially modulating its biological activity.

Utility in the Total Synthesis of Natural Products and Bioactive Compounds

The structural features of aryl enones make them valuable intermediates in the total synthesis of natural products and other bioactive compounds. Their ability to participate in a variety of carbon-carbon bond-forming reactions allows for the efficient construction of complex carbon skeletons.

Although a direct application of this compound in a completed total synthesis was not identified in the searched literature, the general utility of aryl enones in this field is widely recognized. For example, the enantioselective Michael addition of various nucleophiles to enones is a common strategy for establishing key stereocenters in natural product synthesis. A procedure for the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid has been developed, which starts from (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate, a compound structurally similar to the target enone. orgsyn.org This butanoic acid derivative is a valuable chiral building block for the pharmaceutical industry. orgsyn.org

Design and Synthesis of Conformationally Constrained Enone Analogues

The design and synthesis of conformationally constrained analogues of bioactive molecules is a common strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. By restricting the conformational flexibility of a molecule, it is possible to lock it into its bioactive conformation.

While the synthesis of conformationally constrained analogues specifically derived from this compound is not explicitly detailed in the provided search results, general principles of conformational constraint can be applied to this scaffold. For instance, the butenone side chain could be incorporated into a cyclic system to restrict its rotation. This could be achieved through intramolecular reactions, such as an intramolecular Heck reaction, utilizing the bromine atom on the phenyl ring.

The synthesis of conformationally constrained analogues of other bioactive compounds often involves the incorporation of the key pharmacophoric elements into a rigid ring system. For example, conformationally constrained analogues of the muscarinic agonist methylthio-TZTP were designed and synthesized to predict the active conformation. Similar design principles could be applied to this compound if it were identified as a lead compound in a drug discovery program.

Mechanistic Considerations in Broader Contexts

Environmental Fate and Degradation Pathways of α,β-Unsaturated Ketones (e.g., Photodegradation Mechanisms)

The environmental fate of α,β-unsaturated ketones, including 4-(4-bromophenyl)but-3-en-2-one, is largely governed by their chemical structure, which includes a reactive conjugated system and, in this specific case, a bromine substituent. These features make them susceptible to various degradation processes, with photodegradation being a key pathway in aquatic and atmospheric environments.

Atmospheric Oxidation: In the atmosphere, α,β-unsaturated ketones are primarily degraded by gas-phase reactions with photochemically generated radicals, most notably the hydroxyl (OH) radical. copernicus.orgyoutube.com The reaction with OH radicals typically proceeds via addition to the C=C double bond, which is the most reactive site in the molecule. copernicus.org This addition leads to the formation of a carbon-centered radical, which then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a variety of oxygenated products, including smaller carbonyl compounds, dicarbonyls, and organic nitrates. The presence of the bromine atom on the phenyl ring can influence the reaction rate and potentially lead to the formation of brominated degradation products. While specific data on this compound is limited, the general mechanisms for α,β-unsaturated ketones suggest a relatively short atmospheric lifetime.

Aqueous Photodegradation: In aquatic environments, the degradation of this compound can occur through direct and indirect photolysis.

Direct Photolysis: α,β-Unsaturated ketones can absorb sunlight, leading to electronic excitation to singlet and triplet states. scripps.edumagadhmahilacollege.org These excited states can undergo various reactions, including isomerization of the double bond and cycloaddition reactions. magadhmahilacollege.org For some enones, photoenolization can occur, leading to deconjugation. rsc.org The presence of the bromine atom may also influence the photochemistry, potentially leading to carbon-bromine bond cleavage, although this is generally a less favorable pathway compared to reactions involving the enone moiety.

Indirect Photolysis: This process involves the absorption of light by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which then generate reactive oxygen species (ROS) such as singlet oxygen, superoxide, and hydroxyl radicals. nih.gov These ROS can then react with and degrade the α,β-unsaturated ketone. The conjugated double bond is a primary target for attack by these reactive species.

Mechanistic Studies of Biological Interactions of Enones (in vitro and in silico)

The α,β-unsaturated ketone moiety is a well-known electrophilic pharmacophore that can react with biological nucleophiles, leading to a range of biological activities. The presence of the 4-bromophenyl group can further modulate this reactivity and contribute to specific interactions with biological targets.

The primary mechanism for the biological activity of many α,β-unsaturated ketones is the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to the β-carbon of the enone system. In a biological context, the most common nucleophiles are the thiol groups of cysteine residues in proteins.

The electrophilicity of the β-carbon in this compound makes it susceptible to attack by the sulfhydryl group of cysteine residues within proteins. This covalent modification can alter the protein's structure and function, leading to the modulation of various cellular processes. The reaction is irreversible and is a key mechanism for the activity of many covalent inhibitors.

Table 1: Key Biological Nucleophiles for Michael Addition with Enones

| Nucleophile | Functional Group | Biological Significance |

| Cysteine | Thiol (-SH) | A common target in proteins for covalent modification by electrophiles. |

| Glutathione | Thiol (-SH) | An abundant endogenous antioxidant that can detoxify electrophiles via Michael addition. |

| Lysine | Amine (-NH2) | Can also act as a nucleophile, though generally less reactive than cysteine thiols. |

This covalent modification of key proteins is central to the mechanisms of action described in the following sections.

The ability of enones to act as Michael acceptors underlies their capacity to modulate critical cellular signaling pathways.

Kinase Inhibition: Several studies have demonstrated that α,β-unsaturated ketones can act as covalent inhibitors of protein kinases. mdpi.comscite.airsc.org Protein kinases are crucial regulators of cell signaling, and their dysregulation is often implicated in diseases like cancer. youtube.com Covalent kinase inhibitors typically work by forming a covalent bond with a non-catalytic cysteine residue located near the ATP-binding pocket of the kinase. mdpi.com This irreversible binding blocks the kinase's activity. The enone moiety of compounds like this compound can serve as the "warhead" for this covalent modification. scripps.eduscite.ai Molecular modeling studies of similar α,β-unsaturated ketones have shown that they can bind to the ATP-binding site of kinases like EGFR, with the enone positioned to react with a nearby cysteine. rsc.org

Nrf2 Activation: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for degradation. Keap1 is rich in reactive cysteine residues. Electrophilic compounds, including enones, can react with these cysteine residues in Keap1 via Michael addition. This modification of Keap1 prevents it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the expression of a battery of antioxidant and cytoprotective genes. This mechanism is a key component of the cellular defense against oxidative and electrophilic stress.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Numerous studies have shown that enones can induce apoptosis in cancer cells, often through mechanisms linked to their electrophilic nature. nih.govnih.gov

The induction of apoptosis by enones can be initiated through multiple pathways, which often converge on the mitochondria. The key molecular events include:

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic (mitochondrial) pathway of apoptosis. acs.orgyoutube.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). magadhmahilacollege.org Enones have been shown to disrupt the balance between these proteins, often by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating the expression of pro-apoptotic proteins like Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP).

Mitochondrial Disruption and Cytochrome c Release: The increased MOMP allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. nih.gov A key factor released is cytochrome c.

Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. Studies on newly synthesized enones have confirmed their ability to induce apoptosis through the activation of Bax and caspase-3, and the inhibition of Bcl-2. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)but-3-en-2-one?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous bromophenyl derivatives (e.g., (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one) are prepared by Claisen-Schmidt condensation between substituted acetophenones and aldehydes under basic conditions. Optimization involves controlling reaction temperature (60–80°C) and using catalysts like NaOH or KOH in ethanol . Yield improvements often require purification via column chromatography or recrystallization.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- 1H/13C NMR : The α,β-unsaturated ketone moiety shows characteristic deshielded protons (δ 6.5–7.8 ppm for vinyl protons) and carbonyl carbon signals at ~190–200 ppm .

- IR Spectroscopy : A strong absorption band at ~1650–1700 cm⁻¹ confirms the C=O stretch.

- Mass Spectrometry : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of Br or CO groups) validate the structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.